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Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a versatile cycloaliphatic diacid that serves as a

crucial building block in the synthesis of various materials and, notably, in the pharmaceutical

industry. Its rigid and stable cyclohexane ring, combined with the reactivity of its two carboxylic

acid groups, makes it an ideal intermediate for the synthesis of complex active pharmaceutical

ingredients (APIs). This document provides detailed application notes and protocols for the use

of a CHDA derivative, dimethyl 1,4-cyclohexanedicarboxylate, in the synthesis of the

commercially significant drug, Tranexamic Acid.

Application: Synthesis of Tranexamic Acid
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is

an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of

Tranexamic Acid from a derivative of 1,4-Cyclohexanedicarboxylic acid is a multi-step

process that highlights the utility of this intermediate in pharmaceutical manufacturing. A

scalable, five-step synthetic process starting from a cis/trans mixture of dimethyl 1,4-

cyclohexanedicarboxylate has been developed, achieving a high purity of over 99.5% and an

overall yield of 47%.[1][2][3]
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Logical Relationship: Isomer Importance
The biological activity of Tranexamic Acid is specific to its trans isomer. The corresponding cis

isomer is therapeutically inactive. Therefore, a key aspect of the synthesis is the control of

stereochemistry, starting with the isomerization of the precursor to favor the trans form.
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Isomer-dependent activity of Tranexamic Acid.

Experimental Protocols
The following protocols are based on a scalable five-step synthesis of Tranexamic Acid from

dimethyl 1,4-cyclohexanedicarboxylate.
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Synthesis workflow for Tranexamic Acid.
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Step 1: Isomerization of Dimethyl 1,4-
Cyclohexanedicarboxylate
Objective: To convert the cis/trans isomer mixture of dimethyl 1,4-cyclohexanedicarboxylate to

a mixture enriched in the trans isomer.

Materials:

Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

Methanol

Pyridine (catalyst)

Toluene

Concentrated Hydrochloric Acid

Procedure:

Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (e.g., with a trans/cis

ratio of 3/7) in 200 g of methanol in a suitable reaction vessel at 40°C.

Add 15 g of pyridine as a catalyst.

Maintain the reaction mixture at 40°C for 2 hours. This will result in a methanolic solution with

a trans/cis isomer ratio of approximately 9/1.[4]

Cool the reaction mixture to room temperature.

Proceed to the next step with the resulting solution.

Step 2: Mono-ester Hydrolysis
Objective: To selectively hydrolyze one of the two ester groups of the trans-dimethyl 1,4-

cyclohexanedicarboxylate.

Materials:
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Methanolic solution from Step 1

Potassium hydroxide

Water

Toluene

Concentrated Hydrochloric Acid

Procedure:

To the methanolic solution from Step 1, add 150 g of potassium hydroxide.

Stir the reaction mixture at 20°C for 3 hours to achieve monoester hydrolysis.[4]

Add 200 g of water and 100 g of toluene to the reaction mixture.

Separate the organic phase by extraction.

Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid.

Cool the mixture to 0°C to precipitate the product.

Filter the solid and dry under reduced pressure at 50°C to obtain monomethyl trans-1,4-

cyclohexanedicarboxylate as a white solid powder.

Step 3: Amide Formation
Objective: To convert the remaining ester group to a primary amide.

Materials:

Monomethyl trans-1,4-cyclohexanedicarboxylate

Thionyl chloride

Dichloromethane (DCM)
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Ammonia (aqueous solution)

Procedure:

Suspend the monomethyl trans-1,4-cyclohexanedicarboxylate in dichloromethane (DCM).

Add thionyl chloride dropwise at room temperature to convert the carboxylic acid to an acid

chloride.[5][6]

After the reaction is complete, carefully quench the excess thionyl chloride.

Slowly add the acid chloride solution to a cooled aqueous solution of ammonia to form the

mono-amide.[5][6]

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to

obtain the amide.

Step 4: Hofmann Rearrangement
Objective: To convert the primary amide to a primary amine with one less carbon atom.

Materials:

Mono-amide from Step 3

Bromine

Sodium hydroxide solution

Procedure:

Dissolve the mono-amide in a cold solution of sodium hydroxide.

Slowly add a solution of bromine in sodium hydroxide, keeping the temperature low.

Warm the reaction mixture to facilitate the rearrangement of the N-bromoamide intermediate

to an isocyanate.[1][2][7]

The isocyanate is then hydrolyzed in situ to the corresponding amine.
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Acidify the reaction mixture to precipitate the product.

Filter, wash, and dry the solid to obtain the amine intermediate.

Step 5: Hydrolysis
Objective: To hydrolyze the final ester group to a carboxylic acid, yielding Tranexamic Acid.

Materials:

Amine intermediate from Step 4

Sodium hydroxide solution

Hydrochloric acid

Procedure:

Heat the amine intermediate under reflux with a dilute solution of sodium hydroxide.[8]

Monitor the reaction until the hydrolysis is complete.

Cool the reaction mixture and acidify with hydrochloric acid to precipitate Tranexamic Acid.

Filter the crude product and recrystallize from a suitable solvent system (e.g., water/ethanol)

to obtain pure Tranexamic Acid.

Quantitative Data Summary
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Step
Starting
Material

Product Reagents Yield Purity
Referenc
e

1.

Isomerizati

on

Dimethyl

1,4-

cyclohexan

edicarboxyl

ate

(cis/trans)

Dimethyl

1,4-

cyclohexan

edicarboxyl

ate (trans)

Pyridine,

Methanol
- >90% trans [4]

2. Mono-

hydrolysis

Dimethyl

1,4-

cyclohexan

edicarboxyl

ate (trans)

Monometh

yl trans-

1,4-

cyclohexan

edicarboxyl

ate

Potassium

hydroxide,

Methanol/

Water

71.3% 98.9% [4]

3. Amide

Formation

Monometh

yl trans-

1,4-

cyclohexan

edicarboxyl

ate

trans-4-

(aminocarb

onyl)cycloh

exane-1-

carboxylate

Thionyl

chloride,

Ammonia

- - [5][6]

4.

Hofmann

Rearrange

ment

trans-4-

(aminocarb

onyl)cycloh

exane-1-

carboxylate

trans-4-

(aminomet

hyl)cyclohe

xane-1-

carboxylate

Bromine,

Sodium

hydroxide

- - [1][2][7]

5.

Hydrolysis

trans-4-

(aminomet

hyl)cyclohe

xane-1-

carboxylate

Tranexami

c Acid

Sodium

hydroxide,

Hydrochlori

c acid

- >99.5% [1][2]

Overall 47% >99.5% [1][2]
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Note: Yields for intermediate steps 3 and 4 are not explicitly provided in the cited literature but

are part of the overall 47% yield.

Mechanism of Action: Tranexamic Acid Signaling
Pathway
Tranexamic acid functions as an antifibrinolytic agent by interfering with the body's natural clot-

dissolving mechanism, known as fibrinolysis.

Mechanism of action of Tranexamic Acid.

The key steps in the fibrinolytic pathway and the intervention of Tranexamic Acid are as follows:

Plasminogen Activation: Tissue Plasminogen Activator (t-PA) binds to fibrin within a blood

clot and activates plasminogen to form plasmin.[9]

Fibrin Degradation: Plasmin is a serine protease that degrades the fibrin mesh of the clot into

fibrin degradation products, leading to clot dissolution.[9]

Tranexamic Acid Inhibition: Tranexamic acid is a synthetic analog of lysine. It competitively

and reversibly binds to the lysine-binding sites on plasminogen.[2][7] This binding prevents

plasminogen from binding to and being activated on the fibrin surface. By occupying these

sites, Tranexamic Acid effectively inhibits the dissolution of the fibrin clot, thereby exerting its

antifibrinolytic (hemostatic) effect.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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